N-Boc-DL-valinol

Description

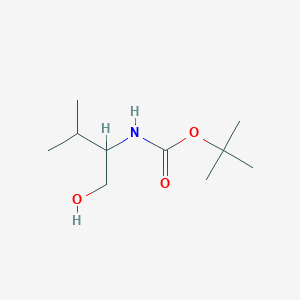

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQRRYDVICNJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338033 | |

| Record name | N-Boc-DL-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169556-48-3 | |

| Record name | N-Boc-DL-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-DL-valinol: A Comprehensive Technical Guide to its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Boc-DL-valinol, a racemic, protected amino alcohol, serves as a versatile and fundamental building block in modern organic synthesis. Its unique structural features—a bulky tert-butoxycarbonyl (Boc) protecting group on the amine and a primary alcohol—coupled with the racemic nature of its stereocenter, make it a valuable tool for a range of applications, from the development of novel synthetic methodologies to the synthesis of complex molecular architectures for pharmaceutical and research purposes. This technical guide provides an in-depth exploration of the primary uses of this compound, complete with experimental protocols, quantitative data, and logical diagrams to illustrate key synthetic pathways and concepts.

Core Applications in Synthesis

The utility of this compound in organic synthesis can be broadly categorized into three main areas:

-

As a Versatile Building Block for Heterocyclic Synthesis: The bifunctional nature of this compound, possessing both a nucleophilic alcohol and a protected amine, makes it an ideal precursor for the synthesis of various heterocyclic compounds. The Boc group offers robust protection under a variety of reaction conditions, allowing for selective manipulation of the hydroxyl group.[1]

-

As a Precursor in the Synthesis of Peptidomimetics and Pharmaceutical Intermediates: The valinol scaffold introduces a hydrophobic, branched isopropyl group, which is useful for modulating the physicochemical properties of target molecules.[1] In drug development, modifying peptide structures with building blocks like this compound can lead to peptidomimetics with enhanced metabolic stability and cell permeability.[2]

-

As a Tool for Method Development and Structure-Activity Relationship (SAR) Studies: The racemic nature of this compound is particularly advantageous in the early stages of drug discovery and process development. It allows for the synthesis of racemic libraries of compounds for initial biological screening and for the optimization of reaction conditions before committing to a more expensive and often complex asymmetric synthesis.[1] The resulting diastereomeric products can provide valuable insights into the structure-activity relationships of a potential drug candidate.

Synthesis of Heterocyclic Compounds

This compound is a key starting material for the synthesis of racemic five-membered heterocyclic rings, such as oxazolidinones. These heterocycles are important structural motifs in a variety of biologically active compounds.

Synthesis of (±)-4-isopropyl-2-oxazolidinone

The synthesis of (±)-4-isopropyl-2-oxazolidinone from this compound typically proceeds in two steps: deprotection of the Boc group followed by cyclization with a carbonylating agent.

Experimental Protocol:

Step 1: Deprotection of this compound to yield DL-valinol

-

Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1-0.5 M).

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Reaction times are typically 30 minutes to 4 hours.

-

Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate (EtOAc) and wash sequentially with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the free amine product, DL-valinol.

-

Step 2: Cyclization of DL-valinol to (±)-4-isopropyl-2-oxazolidinone

-

Materials: DL-valinol, Diethyl carbonate, Anhydrous potassium carbonate (K₂CO₃).

-

Procedure:

-

In a flask equipped with a distillation apparatus, charge DL-valinol, diethyl carbonate (1.1 equivalents), and anhydrous potassium carbonate (0.1 equivalents).

-

Heat the mixture to 135 °C. Ethanol will begin to distill off.

-

Continue heating for several hours until the distillation of ethanol ceases.

-

The crude product can be purified by distillation or recrystallization to yield (±)-4-isopropyl-2-oxazolidinone.

-

Quantitative Data:

| Step | Product | Typical Yield (%) |

| 1 | DL-valinol | >95% |

| 2 | (±)-4-isopropyl-2-oxazolidinone | 80-90% |

Logical Workflow for Heterocycle Synthesis:

Caption: Synthesis of (±)-4-isopropyl-2-oxazolidinone from this compound.

Application in Peptidomimetic and Pharmaceutical Intermediate Synthesis

While enantiomerically pure N-Boc-valinol is preferred for the synthesis of chiral drugs, the racemic form is valuable for creating libraries of compounds for initial screening and for developing synthetic routes. The general strategies for incorporating the valinol moiety are applicable to both the racemic and enantiopure forms. A key transformation is the oxidation of the primary alcohol to an aldehyde, which can then undergo various carbon-carbon bond-forming reactions.

Oxidation to N-Boc-DL-valinal

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents. This aldehyde is a crucial intermediate for further modifications.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

-

Materials: this compound, Dess-Martin Periodinane (DMP), Anhydrous Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Sodium thiosulfate (Na₂S₂O₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM (0.1 M) under an argon atmosphere and cool to 0 °C.

-

Add DMP (1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

-

Stir vigorously for 30 minutes, then separate the layers.

-

Extract the aqueous layer with DCM twice.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield crude N-Boc-DL-valinal. The crude aldehyde is often used immediately in the next step due to its potential instability.

-

Quantitative Data:

| Reactant | Product | Oxidizing Agent | Typical Yield (%) |

| This compound | N-Boc-DL-valinal | Dess-Martin Periodinane | 85-95% |

| This compound | N-Boc-DL-valinal | Swern Oxidation | 80-90% |

Signaling Pathway of a Potential Application:

The resulting N-Boc-DL-valinal can be used in the synthesis of peptidomimetics that may act as inhibitors of cellular signaling pathways, for example, by targeting proteases involved in disease progression.

Caption: Inhibition of a protease-mediated signaling pathway by a peptidomimetic.

Role in Method Development and SAR Studies

The use of this compound in the initial phases of research offers significant advantages in terms of cost and efficiency.

-

Method Development: When developing a new synthetic route, using the racemic starting material allows for the optimization of reaction conditions (e.g., reagents, solvents, temperature) without the need for expensive, enantiomerically pure material. Once the methodology is established, it can then be applied to the synthesis of the desired enantiomer.

-

Structure-Activity Relationship (SAR) Studies: In drug discovery, synthesizing a racemic mixture of a potential drug candidate allows for the initial assessment of its biological activity. If the racemate shows promise, the individual enantiomers can then be synthesized and tested to determine which one is responsible for the desired effect and to assess any potential off-target effects of the other enantiomer. This approach can accelerate the identification of lead compounds.[1]

Experimental Workflow for SAR Studies:

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

References

Synthesis of N-Boc-DL-valinol from DL-valine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of N-Boc-DL-valinol, a valuable chiral building block in organic synthesis and medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl group, making it a versatile intermediate in the synthesis of complex molecules, including peptidomimetics and pharmaceutical ingredients.[1] This document outlines the two-step synthetic pathway from DL-valine, detailing the experimental protocols and presenting key quantitative data for each stage.

Synthetic Pathway Overview

The synthesis of this compound from DL-valine is typically achieved in a two-step process:

-

N-Boc Protection: The amino group of DL-valine is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction yields N-Boc-DL-valine.

-

Reduction of the Carboxylic Acid: The carboxylic acid moiety of N-Boc-DL-valine is then reduced to a primary alcohol to furnish the final product, this compound.

This overall transformation is a fundamental process in synthetic chemistry, providing a valuable intermediate for further elaboration.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-DL-valine

The protection of the amino group of DL-valine is most commonly achieved through reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2][3]

Materials:

-

DL-Valine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Hexanes or Petroleum Ether

-

10% Citric acid solution or 1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve DL-valine in a 1N NaOH solution and water.

-

To this solution, add an equal volume of an organic solvent such as dioxane or THF.[4][5]

-

While stirring vigorously at room temperature, add a solution of (Boc)₂O (typically 1.1 equivalents) in the same organic solvent.[4]

-

Maintain the pH of the reaction mixture between 9 and 10 by the portion-wise addition of 1N NaOH as needed.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the mixture with hexanes to remove any unreacted (Boc)₂O.[5]

-

Cool the remaining aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold 10% citric acid solution or 1 M HCl.[4][5] This will cause the product to precipitate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4][5]

-

Filter the solution and concentrate the solvent under reduced pressure to yield N-Boc-DL-valine, which is typically a white solid.[4][5]

| Reagent/Parameter | Molar Equivalent/Value | Purpose |

| DL-Valine | 1.0 | Starting material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | Boc protecting agent |

| Sodium hydroxide (NaOH) | ~2.0 (or as needed) | Base to facilitate reaction and maintain pH |

| Solvent System | Dioxane/Water or THF/Water | Reaction medium |

| Reaction Time | 12 hours (typical, monitor by TLC) | To ensure completion of reaction |

| pH | 9-10 | Optimal pH for the reaction |

Table 1: Summary of Reagents and Conditions for N-Boc Protection.

Step 2: Synthesis of this compound

The reduction of the carboxylic acid of N-Boc-DL-valine to the corresponding alcohol can be accomplished using several reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice.[6][7] A milder, alternative method involves the use of sodium borohydride (NaBH₄), often in conjunction with an activating agent for the carboxylic acid.[8][9][10]

Materials:

-

N-Boc-DL-valine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

15% Aqueous NaOH solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (typically 1.5 equivalents) in anhydrous THF.[4]

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve N-Boc-DL-valine in anhydrous THF.

-

Slowly add the N-Boc-DL-valine solution to the LiAlH₄ suspension dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.[4]

-

Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.[4]

-

Stir the resulting white suspension for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake with THF.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound, which is often a clear oil or a low-melting solid.[4]

This method proceeds via a mixed anhydride intermediate.

Materials:

-

N-Boc-DL-valine

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-DL-valine in anhydrous THF and cool to -15 °C.

-

Add NMM or TEA (1.0 equivalent) followed by the dropwise addition of ethyl chloroformate (1.0 equivalent).

-

Stir the mixture at this temperature for 30 minutes to form the mixed anhydride.

-

In a separate flask, prepare a solution of NaBH₄ (typically 1.5-2.0 equivalents) in water.

-

Slowly add the NaBH₄ solution to the mixed anhydride suspension, keeping the temperature below 20 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by silica gel chromatography.

| Parameter | Method A (LiAlH₄) | Method B (NaBH₄/Ethyl Chloroformate) |

| Reducing Agent | Lithium aluminum hydride | Sodium borohydride |

| Molar Eq. of Reductant | ~1.5 | ~1.5-2.0 |

| Activating Agent | None | Ethyl chloroformate |

| Base | None | N-Methylmorpholine or Triethylamine |

| Solvent | Anhydrous THF | THF/Water |

| Temperature | 0 °C to Reflux | -15 °C to Room Temperature |

| Typical Yield | 70-80% | 60-75% |

| Purity | High | Good, may require chromatography |

Table 2: Comparison of Reduction Methodologies.

Key Relationships and Considerations

The choice of synthetic route and specific reagents can impact the overall efficiency and purity of the final product. The following diagram illustrates some of the key logical relationships in this synthesis.

Caption: Logical relationships in the synthesis of this compound.

Conclusion

The synthesis of this compound from DL-valine is a robust and well-established two-step process involving N-Boc protection and subsequent reduction of the carboxylic acid. The choice of reducing agent in the second step allows for some flexibility depending on the desired scale, available equipment, and safety considerations. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important chiral building block for applications in drug discovery and organic synthesis.

References

- 1. This compound | Boc-Protected Valinol [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Valinol - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

Navigating the Solubility Landscape of N-Boc-DL-valinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Boc-DL-valinol in common organic solvents. This compound is a crucial protected amino alcohol, serving as a versatile chiral building block in the synthesis of peptidomimetics, protease inhibitors, and other complex pharmaceutical agents.[1] A thorough understanding of its solubility is paramount for efficient reaction setup, purification, and formulation development. While quantitative solubility data for this compound is not extensively published, this guide consolidates available qualitative information and provides detailed experimental protocols for its determination.

Qualitative Solubility Profile

This compound is generally characterized as a white to off-white solid. Its solubility is largely dictated by the presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and the hydrophobic isopropyl side chain of the valinol moiety. While enantiomers (L- and D- forms) can sometimes exhibit slight differences in solubility in chiral environments, for most common achiral organic solvents, the solubility of the DL-racemic mixture is expected to be comparable to that of the individual enantiomers. The available data, primarily for the L-enantiomer, indicates good solubility in a range of common organic solvents.

Table 1: Qualitative Solubility of N-Boc-valinol in Common Organic Solvents

| Solvent | Chemical Class | Qualitative Solubility |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble[2][3] |

| Chloroform | Halogenated Hydrocarbon | Soluble[2][3] |

| Ethyl Acetate | Ester | Soluble[2][3] |

| Acetone | Ketone | Soluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[2][3] |

| Water | Protic Solvent | Sparingly Soluble[4] |

Note: The qualitative data is primarily reported for the L-enantiomer, N-Boc-L-valinol, but is considered a strong indicator for the solubility of this compound in these solvents.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (or a gravimetric method can be used if the solvent is not volatile)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered saturated solution.

-

-

Quantification of the Solute:

-

Gravimetric Method (for non-volatile solvents):

-

Carefully evaporate the solvent from the pre-weighed vial containing the filtered saturated solution under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility can then be calculated in g/L or mg/mL.

-

-

Chromatographic Method (for volatile solvents or higher accuracy):

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask.

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by a validated HPLC or GC method.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the original saturated solution.

-

-

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of a chemical compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Chemical Context: From Amino Acid to Protected Amino Alcohol

This compound is a derivative of the amino acid DL-valine. The synthesis involves two key transformations: the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the reduction of the carboxylic acid to a primary alcohol. This structural modification is fundamental to its application as a building block in organic synthesis.

Caption: The synthetic relationship between DL-Valine and this compound.

References

Spectroscopic Characterization of N-Boc-DL-valinol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for N-Boc-DL-valinol, a crucial building block in synthetic organic and medicinal chemistry. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the verification of the chemical structure and purity of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions in peptide synthesis and other organic transformations. The "DL" designation indicates that the compound is a racemic mixture of the D and L enantiomers.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. The NMR and IR data are based on the analysis of the closely related L-enantiomer, N-Boc-L-valinol, as the spectroscopic properties are identical for both enantiomers and their racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 - 5.0 | d | 1H | NH |

| ~3.5 - 3.7 | m | 1H | CH-OH |

| ~3.4 - 3.5 | dd | 1H | CH₂-OH (diastereotopic) |

| ~3.2 - 3.3 | dd | 1H | CH₂-OH (diastereotopic) |

| ~1.8 - 2.0 | m | 1H | CH-(CH₃)₂ |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

| 0.94 | d | 3H | CH(CH₃)₂ |

| 0.90 | d | 3H | CH(CH₃)₂ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 156.5 | C=O (Boc) |

| 79.5 | C(CH₃)₃ (Boc) |

| 65.0 | CH₂-OH |

| 57.5 | CH-NH |

| 30.0 | CH-(CH₃)₂ |

| 28.5 | C(CH₃)₃ (Boc) |

| 19.5 | CH(CH₃)₂ |

| 18.5 | CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3350 | Strong | N-H stretch (carbamate) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend |

| ~1170 | Strong | C-O stretch (carbamate) |

| ~1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₂₁NO₃), the expected molecular weight is approximately 203.28 g/mol .

| m/z | Proposed Fragment Ion |

| 204 | [M+H]⁺ (Molecular ion + H) |

| 148 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 130 | [M+H - C₄H₈ - H₂O]⁺ |

| 102 | [Boc]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation : For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat sample directly onto the ATR crystal. For transmission IR, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

If fragmentation analysis is desired, perform tandem mass spectrometry (MS/MS).

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the chemical structure with its expected mass spectrometry fragmentation.

N-Boc-DL-valinol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, synthesis, and applications of the versatile chiral building block, N-Boc-DL-valinol. This guide provides researchers, scientists, and drug development professionals with a thorough understanding of this valuable compound, including a survey of commercial suppliers, detailed experimental protocols, and key physicochemical data to facilitate its use in organic synthesis and peptidomimetics.

Commercial Availability and Suppliers

This compound, a racemic mixture of the N-tert-butoxycarbonyl protected amino alcohol derived from valine, is a readily available building block crucial for various synthetic applications.[1][2] Its utility in introducing a hydrophobic, branched-chain isopropyl group makes it a valuable component in the development of protease inhibitors, receptor ligands, and heterocyclic compounds.[1][2] The racemic nature of this compound is particularly useful for methodological development, catalysis studies, and in the investigation of structure-activity relationships (SAR).[1][2]

A variety of chemical suppliers offer this compound, often alongside its enantiopure D and L forms. The purity and available quantities can vary between suppliers, and it is recommended to consult the respective certificate of analysis for lot-specific data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Benchchem | This compound | 169556-48-3 | C10H21NO3 | 203.28 | - |

| LabSolutions | This compound | 169556-48-3 | C10H21NO3 | 203.28 | 97% |

| Aladdin Scientific | N-Boc-L-Valinol | 79069-14-0 | C10H21NO3 | 203.28 | ≥98% |

| Chem-Impex | Boc-L-valinol | 79069-14-0 | C10H21NO3 | 203.3 | ≥ 98% (assay) |

| ChemSupply Australia | N-BOC-L-Valinol, 96% | 79069-14-0 | - | - | 96% |

| Sigma-Aldrich | Boc-D-valinol | 106391-87-1 | C10H21NO3 | 203.28 | 98% |

| Santa Cruz Biotechnology | Boc-L-valinol | 79069-14-0 | C10H21NO3 | 203.28 | - |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of N-Boc-valinol, with data primarily derived from sources providing information on the individual enantiomers. It is expected that the properties of the DL-racemic mixture will be similar.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | Benchchem |

| Appearance | White to off-white solid, colorless gel, or colorless to yellow liquid | Guidechem, Chem-Impex |

| Boiling Point | 218 °C | Sigma-Aldrich[3] |

| Density | 0.995 g/mL at 25 °C | Sigma-Aldrich[3] |

| Refractive Index | n20/D 1.451 (lit.) | Sigma-Aldrich[3] |

| Storage Temperature | 2-8°C, desiccated | LabSolutions |

| Solubility | Sparingly soluble in water | Guidechem |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available amino acid, DL-valine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: N-Boc Protection of DL-Valine

This protocol outlines the procedure for the N-tert-butoxycarbonylation of DL-valine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

DL-Valine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexanes

-

Citric acid solution (10%)

Procedure:

-

Dissolve DL-Valine in a 1N NaOH solution and water in a round-bottom flask.

-

Add a solution of (Boc)₂O in dioxane to the flask while stirring vigorously at room temperature.

-

Maintain the pH of the reaction mixture between 9 and 10 by the careful addition of 1N NaOH as needed.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with hexanes to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 3 with a cold 10% citric acid solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield N-Boc-DL-valine, which is typically a white solid.

Step 2: Reduction of N-Boc-DL-valine to this compound

This protocol describes the reduction of the carboxylic acid of N-Boc-DL-valine to the corresponding alcohol using lithium borohydride.

Materials:

-

N-Boc-DL-valine

-

Lithium borohydride (LiBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-DL-valine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add LiBH₄ to the solution in portions.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Cool the reaction back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by silica gel column chromatography if necessary.

Applications in Synthesis

This compound and its enantiopure counterparts are versatile building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.

Peptide Synthesis

Boc-protected amino alcohols are valuable in solid-phase peptide synthesis (SPPS) for the preparation of C-terminally modified peptides.[4] The Boc group provides a stable protecting group for the amine, allowing for the sequential coupling of amino acids to the free hydroxyl group.

Chiral Auxiliary and Asymmetric Synthesis

The chiral nature of the enantiopure forms of N-Boc-valinol makes them useful as chiral auxiliaries in asymmetric synthesis, helping to control the stereochemical outcome of reactions.[5] The primary alcohol can be oxidized to the corresponding aldehyde, which can then undergo diastereoselective nucleophilic additions to create new stereocenters.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and logical relationships involving this compound.

References

The Strategic Role of the Boc Protecting Group in Amino Alcohol Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivity. In the realm of amino alcohol chemistry, the Boc group provides an indispensable tool for achieving chemoselectivity, enabling the selective masking of the more nucleophilic amino group in the presence of a hydroxyl functionality. This allows for the elaboration of the alcohol or subsequent synthetic transformations without unwanted side reactions at the nitrogen atom. This technical guide provides a comprehensive overview of the application of the Boc protecting group in amino alcohol chemistry, detailing protection and deprotection protocols, quantitative data, potential side reactions, and its strategic use in complex synthetic endeavors such as peptide synthesis and the development of pharmaceutical agents.

Chemoselective N-Boc Protection of Amino Alcohols

The inherent difference in nucleophilicity between the amino and hydroxyl groups allows for the highly chemoselective protection of the amine with di-tert-butyl dicarbonate (Boc₂O).[1] Under appropriate conditions, the amine selectively attacks the electrophilic carbonyl of the Boc anhydride, forming a stable carbamate, while the less nucleophilic alcohol remains unreacted.[2] This selectivity is the foundation of the Boc group's utility in this class of bifunctional compounds.

Several methods have been developed to ensure high yields and prevent side reactions. Catalyst-free systems in water or the use of specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to afford N-Boc protected amino alcohols without the formation of undesired byproducts such as oxazolidinones.[2]

Quantitative Data for N-Boc Protection of Amino Alcohols

The following table summarizes various conditions and yields for the chemoselective N-Boc protection of a range of amino alcohols.

| Amino Alcohol Substrate | Reagents & Conditions | Time | Yield (%) | Reference |

| Various Amines/Amino Alcohols | (Boc)₂O, Sulfated Tungstate, Solvent-Free, RT | 5-20 min | 92-98% | [3] |

| Amino Alcohols & Phenols | (Boc)₂O, [HBIm]TFA (protic ionic liquid), Solvent-Free | Rapid | High | [4] |

| Various Amines/Amino Alcohols | (Boc)₂O, HFIP (solvent and catalyst), RT | 2-6 h | 90-98% | [2] |

| Amino Alcohols & Phenols | (Boc)₂O, Water, Catalyst-Free, RT | 10-30 min | 92-98% | [2] |

| Serinol | (Boc)₂O (1.1 eq), Ethanol, RT | 16 h | 100% | [5] |

Experimental Protocol: General Procedure for N-Boc Protection of an Amino Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Amino alcohol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Sodium Bicarbonate (aq. sat.) (1.5 eq)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino alcohol (1.0 eq) in a suitable solvent such as THF or DCM.

-

Add the base (e.g., triethylamine, 1.5 eq) or an aqueous solution of sodium bicarbonate.

-

Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-16 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

If an organic base was used, dilute the residue with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. If an inorganic base was used, directly extract the aqueous mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amino alcohol.

-

Purify the product by flash column chromatography if necessary.

References

N-Boc-DL-valinol: A Comprehensive Technical Guide to its Application as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Boc-DL-valinol, a racemic N-tert-butoxycarbonyl protected amino alcohol, serves as a pivotal starting material in synthetic organic and medicinal chemistry. While the racemic nature of this compound precludes its direct use in enantioselective synthesis, it is an economical precursor to its constituent enantiomers, (R)- and (S)-N-Boc-valinol. These enantiomerically pure compounds are versatile chiral building blocks essential for the stereocontrolled synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the synthesis, resolution, and application of N-Boc-valinol enantiomers as chiral building blocks, complete with experimental protocols and quantitative data.

Synthesis and Resolution

The synthesis of this compound is typically achieved in a two-step process starting from the readily available amino acid, DL-valine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: N-Boc Protection of DL-Valine

The amino group of DL-valine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Step 2: Reduction of N-Boc-DL-valine

The carboxylic acid of N-Boc-DL-valine is reduced to the corresponding alcohol. A common and effective method involves the use of lithium borohydride (LiBH₄) or the in-situ formation of a mixed anhydride with ethyl chloroformate followed by reduction with sodium borohydride (NaBH₄) to minimize racemization.[1]

While this compound itself is a racemic mixture, its utility as a chiral building block is realized upon resolution into its individual enantiomers. Enzymatic resolution or diastereomeric salt formation with a chiral resolving agent are common strategies to separate the D and L enantiomers, which can then be used in asymmetric synthesis.

Core Applications in Asymmetric Synthesis

The true value of N-Boc-valinol lies in the application of its enantiomerically pure forms (D- and L-isomers) to induce chirality in new molecules. The primary applications include its use as a precursor to chiral aldehydes for diastereoselective additions and its role in the formation of chiral auxiliaries.

Precursor to Chiral α-Amino Aldehydes

One of the most significant applications of enantiopure N-Boc-valinol is its conversion to the corresponding chiral aldehyde, N-Boc-valinal.[1] These aldehydes are powerful intermediates for the diastereoselective addition of nucleophiles to create a new adjacent stereocenter. The inherent chirality of the valinol backbone directs the approach of the nucleophile, leading to a predictable stereochemical outcome.[1]

The workflow for this key application is visualized below:

The stereochemical outcome of the nucleophilic addition is often predictable using the Felkin-Anh model, where the nucleophile attacks the carbonyl group from the face opposite the largest substituent (the isopropyl group), leading to the anti diastereomer as the major product.[1]

Chiral Auxiliaries for Asymmetric Reactions

Derivatives of valinol are extensively used to create chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemistry of a reaction.[2][3] Evans oxazolidinone auxiliaries, which can be synthesized from valinol, are highly effective in asymmetric aldol additions and alkylations.[2][3][4]

The general workflow for using a valinol-derived chiral auxiliary is as follows:

The steric bulk of the isopropyl group from the valinol backbone effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face and resulting in high diastereoselectivity.[4]

Data Presentation

The efficacy of valinol-derived chiral auxiliaries is demonstrated by the high yields and diastereoselectivity achieved in key carbon-carbon bond-forming reactions.

| Reaction Type | Chiral Auxiliary | Electrophile/Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) |

| Asymmetric Aldol Addition | (4R)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | 80 | >99:1 |

| Asymmetric Aldol Addition | (4R)-4-isopropyl-2-oxazolidinone | Benzaldehyde | 95 | >99:1 |

| Asymmetric Alkylation | N-propionyl-(4R)-4-isopropyl-2-oxazolidinone | Benzyl Bromide | 90-95 | >98:2 |

| Asymmetric Alkylation | N-propionyl-(4R)-4-isopropyl-2-oxazolidinone | Methyl Iodide | 85-90 | >95:5 |

Table 1: Performance of D-Valinol-Derived Chiral Auxiliary in Asymmetric Reactions. Data is representative of typical outcomes.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of N-Boc-valinol in synthesis.

Synthesis of N-Boc-D-valinol from N-Boc-D-valine

This protocol describes the reduction of the carboxylic acid.

Materials:

-

N-Boc-D-valine

-

Ethyl chloroformate (ClCOOEt)

-

N-methylmorpholine (NMM)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve N-Boc-D-valine (1.0 eq) in anhydrous THF.

-

Cool the solution to -15 °C.

-

Add NMM (1.0 eq) followed by the dropwise addition of ethyl chloroformate (1.0 eq).

-

Stir the mixture for 30 minutes to form the mixed anhydride.

-

In a separate flask, dissolve NaBH₄ (1.5 eq) in water and cool to 0 °C.

-

Add the solution of the mixed anhydride to the NaBH₄ solution.

-

Stir the reaction mixture for 4 hours at room temperature.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify by flash column chromatography.[1]

Oxidation of N-Boc-D-valinol to N-Boc-D-valinal

This protocol uses Dess-Martin periodinane (DMP) for a mild oxidation.

Materials:

-

N-Boc-D-valinol

-

Dess-Martin periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃

-

Saturated aqueous Na₂S₂O₃

-

Brine, Na₂SO₄

Procedure:

-

Dissolve N-Boc-D-valinol (1.0 eq) in anhydrous DCM under an argon atmosphere and cool to 0 °C.

-

Add DMP (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

-

Stir vigorously for 30 minutes, then separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure to yield the crude aldehyde.[1]

-

Use the crude N-Boc-D-valinal immediately in the next step due to its potential instability.[1]

Diastereoselective Nucleophilic Addition to N-Boc-D-valinal

This protocol describes a general procedure for Grignard addition.

Materials:

-

Crude N-Boc-D-valinal

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl

-

Ethyl acetate, Brine, Na₂SO₄

Procedure:

-

Dissolve the crude N-Boc-D-valinal (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

-

Add the Grignard reagent (1.2 eq) dropwise over 30 minutes.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography to isolate the diastereomerically enriched amino alcohol.[1]

Conclusion

This compound is a valuable and cost-effective starting material for accessing its enantiomerically pure D- and L-forms. These enantiomers are powerful chiral building blocks in asymmetric synthesis. Their primary utility as precursors to chiral aldehydes enables highly diastereoselective nucleophilic additions, while their conversion into chiral auxiliaries provides robust control over stereochemistry in a variety of carbon-carbon bond-forming reactions. The detailed protocols and established performance data underscore the importance of N-Boc-valinol enantiomers as indispensable tools for researchers, scientists, and drug development professionals in the synthesis of enantiomerically pure molecules.

References

An In-depth Guide to Asymmetric Synthesis Using N-Boc Protected Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are fundamental structural motifs present in a vast array of pharmaceuticals, natural products, and chiral ligands essential for asymmetric synthesis.[1][2] Their biological activity is often contingent on their specific stereochemistry, making enantioselective synthesis a critical focus in drug discovery and development.[3] The tert-butyloxycarbonyl (Boc) protecting group is widely employed for the amino functionality due to its stability across various reaction conditions and its straightforward removal under mild acidic conditions, making N-Boc protected amino alcohols versatile intermediates in complex molecular construction.[3]

This technical guide explores several robust and widely adopted methodologies for the asymmetric synthesis of N-Boc protected amino alcohols, presenting quantitative data, detailed experimental protocols, and workflow visualizations to support research and development efforts.

Asymmetric Hydrogenation of Prochiral Ketones

Asymmetric hydrogenation is a powerful, atom-economical method for producing chiral N-Boc protected amino alcohols from prochiral N-Boc protected amino ketones.[3] This technique typically utilizes chiral transition metal catalysts, often based on iridium or rhodium, to achieve high levels of enantioselectivity.[3] The process involves the catalytic reduction of a ketone to a secondary alcohol, with the chiral catalyst directing the approach of hydrogen to one face of the carbonyl group, thereby creating a specific stereocenter.

Data Presentation: Asymmetric Hydrogenation of N-Boc-β-Amino Ketones

The following table summarizes representative results for the asymmetric hydrogenation of various N-Boc-β-amino ketone substrates using an Iridium-based catalyst system.

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| N-Boc-3-amino-1-phenylpropan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 95 | 98 | [3] |

| N-Boc-3-amino-1-(p-tolyl)propan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 96 | 97 | [3] |

| N-Boc-3-amino-1-(4-methoxyphenyl)propan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 94 | 99 | [3] |

Experimental Protocol: Asymmetric Hydrogenation

This protocol provides a representative example for the asymmetric hydrogenation of an N-Boc-β-amino ketone using an iridium catalyst.[3]

Materials:

-

N-Boc-β-amino ketone substrate (e.g., N-Boc-3-amino-1-phenylpropan-1-one)

-

[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

-

Chiral ligand (e.g., (R,S,R)-L6)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Hydrogen gas (H₂)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

HPLC with a chiral column for ee determination

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (0.05 mol%) and the chiral ligand (0.105 mol%) to a Schlenk flask. Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.[3]

-

Reaction Setup: To the prepared catalyst solution, add the N-Boc-β-amino ketone substrate (0.4 mmol) and sodium tert-butoxide (5 mol%).[3]

-

Hydrogenation: Seal the flask and purge with hydrogen gas three times. Pressurize the flask with hydrogen gas (pressure may vary based on substrate; consult specific literature) and stir the reaction mixture vigorously at 25-30 °C.[3]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).[3]

-

Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess of the final N-Boc protected chiral amino alcohol using chiral HPLC.[3]

Visualization: Workflow for Asymmetric Hydrogenation

Caption: Workflow for the asymmetric hydrogenation of N-Boc-β-amino ketones.[3]

Diastereoselective Addition to N-Boc-Amino Aldehydes

A versatile and robust two-step strategy provides efficient access to a diverse range of chiral amino alcohols starting from the stable, commercially available solid, N-Boc-aminomethanol.[1] This method avoids the challenges of direct nucleophilic substitution by first oxidizing the starting material to a reactive N-Boc-amino aldehyde intermediate. This aldehyde then undergoes a diastereoselective addition of an organometallic reagent, where the existing chirality of the aldehyde influences the stereochemical outcome of the newly formed alcohol center.

Experimental Protocol: Two-Step Synthesis from N-Boc-Aminomethanol

This protocol outlines the general two-step sequence. Specific oxidation conditions and the choice of organometallic reagent will vary depending on the desired target molecule.

Materials:

-

N-Boc-aminomethanol

-

Mild oxidizing agent (e.g., Dess-Martin periodinane, SO₃·pyridine)

-

Anhydrous organic solvent (e.g., Dichloromethane, THF)

-

Organometallic reagent (e.g., Grignard reagent, organolithium reagent)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

-

Oxidation: Dissolve N-Boc-aminomethanol in an anhydrous solvent under an inert atmosphere. Cool the solution to an appropriate temperature (e.g., 0 °C). Add the mild oxidizing agent portion-wise and stir the mixture until TLC/HPLC analysis indicates complete consumption of the starting material.

-

Work-up (Oxidation): Quench the reaction and perform an aqueous work-up. Extract the N-Boc-amino aldehyde product with an organic solvent. The resulting aldehyde is often used immediately in the next step without extensive purification due to its potential instability.

-

Diastereoselective Addition: Dissolve the crude N-Boc-amino aldehyde in an anhydrous solvent and cool to a low temperature (e.g., -78 °C) under an inert atmosphere. Slowly add the selected organometallic reagent (e.g., phenylmagnesium bromide) dropwise.

-

Monitoring and Quenching: Stir the reaction at low temperature, monitoring its progress by TLC/HPLC. Once complete, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Final Purification: Allow the mixture to warm to room temperature, perform an aqueous work-up, and extract the product. Dry, concentrate, and purify the resulting N-Boc protected diastereomeric amino alcohol by column chromatography. The diastereomeric ratio (d.r.) can be determined by NMR or HPLC analysis.

Visualization: Synthesis from N-Boc-Aminomethanol

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Boc-DL-valinol

For Researchers, Scientists, and Drug Development Professionals

N-Boc-DL-valinol, a protected amino alcohol, is a key chiral building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[1] Its utility in creating peptidomimetics and other bioactive agents makes understanding its safety and handling precautions paramount in a research and development setting.[1] This in-depth technical guide provides a comprehensive overview of the safety protocols, handling procedures, and physical and chemical properties of this compound to ensure a safe and effective laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3][4]

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Pictogram:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its proper handling and storage.

| Property | Value | Source |

| Appearance | White to off-white powder or crystalline solid.[5][6] | [5][6] |

| Molecular Formula | C₁₀H₂₁NO₃ | [4][6][7] |

| Molecular Weight | 203.28 g/mol | [4][8] |

| Melting Point | 57 °C (135 °F) | [5] |

| Boiling Point | 218 °C (424 °F) | [5] |

| Solubility | Sparingly soluble in water.[6] Freely soluble in ethanol, ether, chloroform, DMF, DMSO, and Methanol.[9] | [6][9] |

Exposure Controls and Personal Protection

A systematic approach to exposure control is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: Work in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or transferring the powder, a chemical fume hood is recommended.[2][8][10]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

| PPE Category | Specifications | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against splashes and dust particles.[10] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[10] Gloves should be inspected prior to use and a proper removal technique should be followed. | Prevents skin contact. |

| Skin and Body Protection | Laboratory coat. For larger quantities or increased risk of exposure, wear fire/flame resistant and impervious clothing.[2][5] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, a NIOSH-approved respirator (e.g., N95 dust mask or a full-face respirator) should be used.[2][5][10] | Prevents inhalation of dust and aerosols. |

Hygiene Measures

-

Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[5]

-

Contaminated clothing should be removed and washed before reuse.[2]

Safe Handling and Storage Workflow

A logical workflow for the safe handling and storage of this compound minimizes the risk of exposure and accidents.

Caption: Workflow for the safe handling and storage of this compound.

First-Aid Measures

In the event of an exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][8] |

| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[2][5][8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][8] |

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and contact with the substance. Use personal protective equipment, including a dust respirator, splash goggles, full suit, boots, and gloves.[5][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[8]

-

Methods for Cleaning Up: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Avoid dust formation.[5][8] For large spills, use a shovel to place the material into a suitable container for disposal.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, fog, or alcohol-resistant foam.[5][8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of carbon and nitrogen.[3][5]

-

Protective Equipment: Firefighters should wear positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[5]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[4]

-

Conditions to Avoid: Excess heat, and exposure to open flames, hot surfaces, and sources of ignition.[3] Avoid the formation of dust.[8]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

Toxicological Information

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols

While detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available, the hazard classifications are typically derived from standardized tests such as:

-

Acute Dermal Irritation/Corrosion (OECD TG 404): This test involves the application of the test substance to the skin of a laboratory animal to determine the potential for skin irritation.

-

Acute Eye Irritation/Corrosion (OECD TG 405): This test involves the application of the test substance to the eye of a laboratory animal to assess the potential for eye irritation or damage.

-

Acute Inhalation Toxicity (OECD TG 403): This test evaluates the toxicity of a substance when inhaled by laboratory animals.

The GHS classifications for this compound are based on the results of such standardized assays.

Logical Relationship for PPE Selection

The decision-making process for selecting the appropriate level of PPE is based on a risk assessment of the planned experimental procedure.

Caption: Decision tree for selecting appropriate PPE for handling this compound.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks and fostering a secure and productive research environment.

References

- 1. This compound | Boc-Protected Valinol [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. peptide.com [peptide.com]

- 6. Page loading... [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Step-by-Step Protocol for N-Boc Protection of DL-Valinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amino groups is a fundamental and critical step in the multi-step synthesis of complex organic molecules, particularly in peptide synthesis and the development of pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] DL-valinol, a racemic amino alcohol, is a valuable chiral building block in synthetic organic and medicinal chemistry.[4] Its N-Boc protected form, N-Boc-DL-valinol, serves as a versatile intermediate in the preparation of peptidomimetics and other complex molecules.[4] The Boc group allows for selective reactions at the hydroxyl group of valinol. This document provides a detailed, step-by-step protocol for the N-Boc protection of DL-valinol.

Reaction Principle

The N-Boc protection of DL-valinol involves the reaction of the amino group with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The amino group, being more nucleophilic than the hydroxyl group, selectively attacks the electrophilic carbonyl carbon of the Boc anhydride.[5] This reaction is typically carried out in the presence of a mild base to neutralize the acid generated during the reaction. The resulting this compound is a stable carbamate that can be easily purified.

Data Presentation

The following table summarizes typical quantitative data for the N-Boc protection of valinol, based on procedures for the individual enantiomers. Results for the DL-racemic mixture are expected to be comparable.

| Parameter | Typical Value |

| Reaction Time | 4 - 16 hours |

| Typical Yield | 90 - 98% |

| Purity (after purification) | > 95% |

| Appearance | Colorless to yellow liquid/oil |

Experimental Protocol

This protocol describes the N-Boc protection of DL-valinol on a laboratory scale.

Materials and Reagents:

-

DL-Valinol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve DL-valinol in a mixture of THF (or DCM) and water.

-

Add sodium bicarbonate (or an equivalent amount of NaOH solution) to the mixture.

-

Stir the solution at room temperature until all solids have dissolved.

-

-

Addition of (Boc)₂O:

-

To the stirring solution of DL-valinol, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Continue stirring the reaction mixture vigorously at room temperature for 4-16 hours.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (DL-valinol) is consumed.

-

-

Work-up:

-

Once the reaction is complete, remove the organic solvent (THF or DCM) under reduced pressure using a rotary evaporator.

-

Add water to the remaining residue and extract the product with ethyl acetate (3 times).

-

Combine the organic layers and wash them sequentially with a saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure efficient stirring. |

| Hydrolysis of (Boc)₂O. | Add (Boc)₂O in portions to the reaction mixture. | |

| Product loss during work-up. | Ensure complete extraction from the aqueous phase by performing multiple extractions. | |

| Formation of Side Products | Reaction with the hydroxyl group. | While the amino group is more reactive, prolonged reaction times or higher temperatures could lead to minor O-Boc protection. Purify by column chromatography if necessary. |

Visualization of the Experimental Workflow

Caption: Experimental workflow for the N-Boc protection of DL-valinol.

References

Application Notes and Protocols for the Acidic Deprotection of N-Boc-DL-valinol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of N-Boc-DL-valinol to yield DL-valinol under acidic conditions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] The protocols provided herein describe two common and effective methods for Boc deprotection: using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-dioxane.

The deprotection mechanism involves the protonation of the carbamate oxygen, followed by the elimination of a stable tert-butyl cation. This cation subsequently forms isobutylene and carbon dioxide, resulting in the free amine.[1] The final product is typically obtained as the salt of the acid used for deprotection (e.g., trifluoroacetate or hydrochloride).[1]

Data Presentation

The following table summarizes typical quantitative data for the acidic deprotection of N-Boc protected amino alcohols, based on literature for similar substrates. Actual results may vary depending on specific reaction conditions and the scale of the reaction.

| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane | Reference |

| Typical Yield | 80-95% | >90% | [1][2] |

| Reaction Time | 0.5 - 4 hours | 0.5 - 2 hours | [1] |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | [1][3] |

| Acid Concentration | 25-50% (v/v) TFA in DCM | 4M HCl in Dioxane | [1][4] |

| Product Form | Free amine or TFA salt | HCl salt | [1][5] |

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a widely used and generally efficient for Boc deprotection.[1]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.[1]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Trifluoroacetic acid (TFA) to the solution. The final concentration of TFA should be between 25% to 50% (v/v).[4]

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.[5]

Work-up (to obtain the free amine):

-

Dissolve the crude residue in ethyl acetate (EtOAc).[1]

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic, followed by a wash with brine.[1]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the free amine product, DL-valinol.[1]

Work-up (to obtain the TFA salt):

-

After removal of the solvent and excess TFA, dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt.

-

Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield DL-valinol trifluoroacetate.[5]

Method 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is particularly useful when the desired product is the hydrochloride salt, which often precipitates from the reaction mixture.[1]

Materials:

-

This compound

-

4M Hydrogen chloride (HCl) in 1,4-dioxane

-

Dichloromethane (DCM, optional co-solvent)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Dissolve this compound in a minimal amount of a suitable solvent like DCM or directly in the 4M HCl in dioxane solution in a round-bottom flask.[1]

-

Stir the reaction mixture at room temperature for 0.5-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, the product hydrochloride salt often precipitates from the reaction mixture. Dilute the reaction mixture with diethyl ether to further facilitate precipitation.[1]

-

Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield DL-valinol hydrochloride.[1]

Mandatory Visualization

References

Application Notes and Protocols for the Use of N-Boc-DL-valinol in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids and their derivatives into peptide structures is a pivotal strategy in modern medicinal chemistry and drug discovery. N-Boc-DL-valinol, a protected amino alcohol, serves as a versatile building block in solid-phase peptide synthesis (SPPS) for the creation of C-terminally modified peptides. The use of a DL-racemic mixture results in the synthesis of diastereomeric peptides, which can be advantageous for screening purposes to identify stereospecific bioactivity. These modifications can bestow peptides with enhanced therapeutic properties, including increased metabolic stability, improved cell permeability, and novel receptor binding affinities compared to their native counterparts.